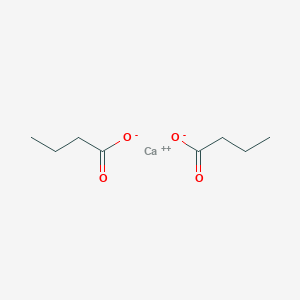

Calcium butyrate

Descripción

Origin and Significance as a Microbial Metabolite in Host Systems

Butyrate (B1204436) is a short-chain fatty acid (SCFA) that is primarily produced in the colon by the anaerobic fermentation of dietary fibers by specific gut bacteria. frontiersin.orgclevelandclinic.orgfrontiersin.org This process is a key example of the symbiotic relationship between the host and their gut microbiota. researchgate.net The bacteria responsible for butyrate production are widespread among Gram-positive anaerobic bacteria, with prominent groups including Faecalibacterium prausnitzii and Eubacterium rectale/Roseburia spp. which belong to the Firmicutes phylum. oup.com While the majority of butyrate-producing microbes are within the Firmicutes phylum, some members of Actinobacteria, Bacteroidetes, Fusobacteria, and Proteobacteria can also synthesize butyrate. mdpi.comnih.gov

The production of butyrate in the gut is crucial for maintaining host health. oup.com It serves as the primary energy source for colonocytes, the epithelial cells lining the colon, meeting approximately 70% of their energy needs. clevelandclinic.orgnih.gov This energy provision is vital for the health and integrity of the colonic mucosa. oup.com Beyond its role as an energy substrate, butyrate is a key signaling molecule that influences a wide range of physiological processes. cambridge.org It is involved in the regulation of gene expression, immune responses, inflammation, and cell proliferation and differentiation in host cells. oup.com

The significance of butyrate extends beyond the gut. Although most of the butyrate produced is utilized locally by colonocytes, a portion is absorbed into the portal vein and can influence systemic processes such as glucose homeostasis and lipid metabolism. frontiersin.org Research has demonstrated that butyrate has anti-inflammatory, antioxidant, and anti-obesity effects. frontiersin.org It plays a role in maintaining the gut barrier, preventing the translocation of harmful bacterial products into the bloodstream, which can cause inflammation. uw.edu Furthermore, butyrate is recognized for its potential neuroprotective effects through its interaction with the gut-brain axis. nih.gov

Conceptual Framework of Short-Chain Fatty Acid Research

Short-chain fatty acids (SCFAs) are the main end products of anaerobic bacterial fermentation of dietary fibers in the large intestine. pnas.org The most abundant SCFAs are acetate (B1210297), propionate (B1217596), and butyrate, which are fatty acids with fewer than six carbon atoms. frontiersin.org Research into SCFAs has established their critical role as mediators of the host-microbiota interaction, influencing both gut and systemic health. frontiersin.org

The conceptual framework of SCFA research is built on several key pillars:

Energy Homeostasis: SCFAs, particularly butyrate, are a significant energy source for the host. Butyrate is the preferred fuel for colonocytes, while acetate and propionate are metabolized by the liver and peripheral tissues. frontiersin.org

Gut Barrier Integrity: SCFAs contribute to the maintenance of the intestinal epithelial barrier. wikipedia.org Butyrate, for instance, enhances the expression of tight junction proteins, which are crucial for preventing the leakage of gut contents into the circulation. nih.gov

Immunomodulation: SCFAs are potent modulators of the immune system. wikipedia.org They can influence the differentiation and activity of various immune cells, such as T cells and macrophages, generally promoting an anti-inflammatory state. pnas.orgresearchgate.net For example, butyrate can induce the differentiation of regulatory T cells (Tregs), which play a key role in suppressing inflammatory responses. wikipedia.orgresearchgate.net

Gene Expression Regulation: A significant mechanism of SCFA action, particularly butyrate, is the inhibition of histone deacetylases (HDACs). wikipedia.orgtaylorandfrancis.com By inhibiting HDACs, butyrate can alter gene expression, leading to various downstream effects, including cell cycle arrest and apoptosis in cancer cells. taylorandfrancis.com

Metabolic Regulation: SCFAs are involved in the regulation of host metabolism. frontiersin.org They can influence glucose and lipid metabolism and have been linked to improved insulin (B600854) sensitivity. clevelandclinic.org

Gut-Brain Axis Communication: Emerging research highlights the role of SCFAs in the communication between the gut and the brain. nih.gov They are implicated in influencing brain function and behavior, with potential roles in neurodegenerative diseases. nih.gov

The study of SCFAs is a dynamic field that continues to uncover the intricate ways in which these microbial metabolites impact host physiology in both health and disease. frontiersin.org

Historical Perspectives in Butyrate Mechanistic Research

The scientific journey of understanding butyrate's biological functions has evolved significantly over several decades. Initially identified as a product of bacterial fermentation by Louis Pasteur in 1861, its physiological importance was not immediately recognized. wikipedia.org

Early research in the mid-20th century began to shed light on the metabolic role of SCFAs in the gut. It was established that these fatty acids are readily absorbed and utilized by the colonic epithelium.

A pivotal moment in butyrate research came in the late 1970s with the discovery of its ability to induce differentiation in cultured cancer cells. A study in 1978 first demonstrated that sodium butyrate could increase histone acetylation by inhibiting histone deacetylases (HDACs). taylorandfrancis.com This finding opened up a new avenue of research into butyrate's potential as an anti-cancer agent. taylorandfrancis.com

Throughout the 1980s and 1990s, research expanded to explore the various effects of butyrate on cellular processes. Studies focused on its ability to induce cell cycle arrest, apoptosis (programmed cell death), and differentiation in a variety of cancer cell lines. taylorandfrancis.com This body of work solidified the understanding of butyrate's role as an HDAC inhibitor and its implications for cancer therapy. spandidos-publications.com

In parallel, research into the immunomodulatory properties of butyrate gained traction. It was observed that butyrate could suppress inflammatory responses in the gut. nih.gov This led to investigations into its potential therapeutic use in inflammatory bowel diseases (IBD). pnas.org

More recent research has delved deeper into the specific molecular mechanisms of butyrate's action. This includes the identification of G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, as cell surface receptors for butyrate, mediating some of its signaling effects. cambridge.orgspandidos-publications.com The intricate interplay between butyrate's role as an energy source, an HDAC inhibitor, and a signaling molecule continues to be an active area of investigation, revealing its multifaceted impact on host physiology.

Interactive Data Tables

Table 1: Key Research Findings on Butyrate's Biological Effects

| Research Area | Key Findings | Supporting Evidence |

| Energy Metabolism | Butyrate is the primary energy source for colonocytes, providing ~70% of their energy needs. clevelandclinic.orgnih.gov | Studies show that butyrate is preferentially oxidized by intestinal epithelial cells, contributing to their health and function. nih.gov |

| Gut Barrier Function | Enhances the integrity of the intestinal barrier by upregulating tight junction proteins. nih.govwikipedia.org | Research demonstrates that butyrate increases the expression of proteins like claudin-1 and zonula occludens-1 (ZO-1). nih.govresearchgate.net |

| Immunomodulation | Promotes an anti-inflammatory environment by inducing regulatory T cells (Tregs) and suppressing pro-inflammatory cytokines. wikipedia.orgresearchgate.netresearchgate.net | In vivo and in vitro studies show butyrate increases the number and function of Tregs and reduces the production of IL-6 and TNF-α. pnas.orgnih.gov |

| Gene Expression | Acts as a histone deacetylase (HDAC) inhibitor, leading to changes in gene expression that affect cell cycle, differentiation, and apoptosis. wikipedia.orgtaylorandfrancis.com | Butyrate has been shown to increase histone acetylation, leading to the arrest of cancer cell growth and induction of apoptosis. taylorandfrancis.comspandidos-publications.com |

| Metabolic Health | Improves insulin sensitivity and is involved in the regulation of glucose and lipid metabolism. frontiersin.orgclevelandclinic.org | Animal studies have shown that butyrate supplementation can improve insulin resistance and reduce weight gain. frontiersin.org |

| Neuroprotection | Exerts neuroprotective effects through the gut-brain axis, potentially mitigating neuroinflammation. nih.gov | Research suggests butyrate can influence neurotransmitter levels and protect against neuronal damage in models of neurological disorders. nih.govnih.gov |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

5743-36-2 |

|---|---|

Fórmula molecular |

C4H8CaO2 |

Peso molecular |

128.18 g/mol |

Nombre IUPAC |

calcium;butanoate |

InChI |

InChI=1S/C4H8O2.Ca/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6); |

Clave InChI |

DJSFSIDKBHNBFT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Ca+2] |

SMILES canónico |

CCCC(=O)O.[Ca] |

Otros números CAS |

5743-36-2 |

Pictogramas |

Irritant |

Sinónimos |

Butanoic Acid, Calcium Salt; Butyric Acid, Calcium Salt; Greencab 70 Coated; |

Origen del producto |

United States |

Methodological Approaches in Calcium Butyrate Research

Advanced Synthesis Techniques for Research Applications

The synthesis of calcium butyrate (B1204436) for research purposes can be achieved through several methods, each offering distinct advantages.

A common laboratory-scale synthesis involves a neutralization reaction where butyric acid is mixed with calcium hydroxide (B78521) or calcium carbonate. This straightforward method yields calcium butyrate and water. smolecule.com For applications requiring crude forms of this compound, fermentation processes are employed. Specific bacteria, such as Clostridium species, ferment substrates containing sugars to produce butyric acid, which is then neutralized with calcium carbonate. smolecule.comgoogle.com

Furthermore, microbial biosynthesis represents a key pathway where certain anaerobic bacteria naturally produce butyric acid through their fermentation pathways. This biologically produced butyric acid can then be reacted with calcium salts to form this compound. smolecule.com Another described method involves the reaction of liquid methionine with calcium hydroxide powder in a heated and stirred reaction tank to produce calcium 2-hydroxy-4-(methylthio)butyrate. google.com

A patented process outlines a method for producing crude this compound that involves alcoholic fermentation of a molasses slop with yeast, followed by inhibition of the yeast and subsequent fermentation with butyric acid bacteria. google.com The resulting liquid is neutralized with calcium carbonate to yield this compound. google.com

Analytical Characterization and Quantification Methods

Accurate characterization and quantification of this compound and its metabolites are crucial for research. A variety of powerful analytical techniques are employed for this purpose.

Chromatographic and Spectrometric Techniques (e.g., HPLC-MS/MS, GC-FID, Orbitrap MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound. In one method, fermented this compound was analyzed using an Agilent 1100 series HPLC system. nih.gov For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS). This technique allows for the quantification of short-chain fatty acids (SCFAs), including butyrate, in various biological matrices. nih.govfrontiersin.org One method describes the use of a QTRAP 6500+ LC-MS/MS system for the analysis of derivatized SCFAs. frontiersin.org A recently developed method for the determination of calcium β‑hydroxy-β-methylbutyrate (CaHMB) in food products utilizes solid-phase extraction (SPE) for purification followed by HPLC with a diode array detector (DAD). nih.gov

Gas Chromatography with Flame Ionization Detection (GC-FID) is another widely used method for SCFA analysis due to the volatility of these compounds. nih.gov Samples are typically desorbed and then analyzed by GC-FID. osha.gov This method has been used to analyze butyric acid in various samples, including butter blends and blended milk products, often using an internal standard like valeric acid for improved accuracy. nih.govmdpi.com The retention times for acetate (B1210297), propionate (B1217596), and butyrate have been reported as 7.2, 8.2, and 9.2 minutes, respectively, in one study. nih.gov

Orbitrap Mass Spectrometry (MS) provides ultra-high-resolution analysis, enabling comprehensive profiling of butyric acid and its derivatives. creative-proteomics.com An UHPLC-QE-Orbitrap-MS method has been developed for the accurate quantification of 11 SCFAs, including butyric acid, in serum. researchgate.net This technique, often coupled with liquid chromatography (LC-Orbitrap-MS/MS), can be used for metabolite discovery in various samples. mdpi.com

| Analytical Technique | Common Application | Key Features |

| HPLC-MS/MS | Quantification of SCFAs in biological fluids and tissues. nih.govfrontiersin.org | High sensitivity and specificity; requires sample derivatization in some methods. nih.govfrontiersin.org |

| GC-FID | Analysis of volatile compounds like butyric acid in food and biological samples. nih.govosha.govmdpi.com | Robust and widely available; requires derivatization to methyl esters for analysis of fatty acids. mdpi.coms4science.at |

| Orbitrap MS | Comprehensive profiling of butyrate derivatives and metabolomics studies. creative-proteomics.comresearchgate.netmdpi.com | Ultra-high resolution and mass accuracy, enabling identification of a wide range of metabolites. creative-proteomics.com |

Isotopic Labeling for Metabolic Tracing

Isotopic labeling is a powerful tool to trace the metabolic fate of butyrate within biological systems. Stable isotopes, such as carbon-13 (¹³C), are incorporated into the butyrate molecule, allowing researchers to follow its journey through various metabolic pathways. nih.govnih.gov

Studies have utilized ¹³C-labeled butyrate to demonstrate its role as a carbon source for histone acetylation in cell cultures. nih.govresearchgate.net By incubating cells with [1,2-¹³C₂]butyrate, researchers can track the incorporation of the labeled carbons into acetyl-CoA and subsequently into acetylated histones, as analyzed by mass spectrometry. nih.govcapes.gov.br This approach has unequivocally shown that the acetyl groups of histones can be derived from butyrate. nih.gov

In vivo studies have employed ¹³C-labeled fermentable fiber (inulin) to trace the flow of carbon from the diet, through microbial fermentation to butyrate, and into host tissues. nih.govnih.gov Subsequent metabolomic profiling can then identify hundreds of labeled molecules, providing a detailed map of butyrate's metabolic contributions. nih.gov Similarly, oral dosing of broiler chicks with calcium [1-¹⁴C]butyrate has been used to study its absorption and disposition. acs.org

Development of Specialized Delivery Systems for Experimental Models

The inherent properties of butyrate, such as its unpleasant odor and rapid absorption in the upper gastrointestinal tract, necessitate the development of specialized delivery systems for effective use in experimental models. kemin.combiorxiv.org

Microencapsulation Strategies for Controlled Release in Research

Microencapsulation is a key strategy to overcome the challenges associated with butyrate delivery. This technique involves coating this compound particles to protect them and control their release. kemin.comjubilantingrevia.comnutritioninsight.com

One innovative approach is the use of spray freezing technology, such as the patented MicroPEARLS™ technology. kemin.comnutritioninsight.com This method encapsulates butyric acid, ensuring a sustained and controlled release along the gastrointestinal tract while also mitigating its strong odor. kemin.com Another technique, multi-layered fluid bed encapsulation technology, is used to create microencapsulated this compound with a uniform particle size that is stable during processing. jubilantingrevia.comjubilantingrevia.com These encapsulation strategies aim to deliver butyrate to more distal parts of the gut where it can exert its biological effects. biorxiv.org The efficacy of these protected forms has been demonstrated in studies showing prolonged intestinal exposure to butyrate compared to unprotected forms. acs.org

| Microencapsulation Technology | Description | Key Advantages |

| Spray Freezing (e.g., MicroPEARLS™) | Involves encapsulating butyric acid using a spray freezing process. kemin.comnutritioninsight.com | Sustained and controlled release, significant odor reduction. kemin.comnutritioninsight.com |

| Multi-layered Fluid Bed Encapsulation | Creates multiple layers of coating around the this compound particle. jubilantingrevia.comjubilantingrevia.com | Uniform particle size, stability during feed processing, targeted release. jubilantingrevia.comjubilantingrevia.com |

Formulation of Time-Released Butyrate Derivatives

In addition to encapsulation, research has focused on the formulation of time-released butyrate derivatives. These derivatives are designed to release butyrate slowly as they transit through the gastrointestinal tract. biorxiv.org

One approach involves the design of block copolymers that self-assemble into water-suspendible micelles. biorxiv.orgbiorxiv.org These micelles can carry a high content of butyrate in their core and are formulated to release the active ingredient over time. biorxiv.org Another example is the use of cellulose (B213188) acetate butyrate, a water-insoluble and biocompatible polymer, as a matrix-forming agent in in situ gels for controlled drug delivery. mdpi.com The release of the active compound from these matrices is typically governed by diffusion-controlled mechanisms. mdpi.com The development of such targeted-release formulations is crucial for understanding the diverse physiological effects of butyrate in different segments of the gastrointestinal tract. cambridge.org

Fundamental Biological Roles and Cellular Bioenergetics of Butyrate

Role as a Primary Energy Substrate for Colonocytes and Epithelial Cells

Butyrate (B1204436) is the principal energy source for the epithelial cells lining the colon, known as colonocytes. frontiersin.orgtennessee.edu It provides an estimated 60-80% of their energy requirements. mdpi.commdpi.com Unlike most other cells in the body that primarily utilize glucose, colonocytes are specially adapted to metabolize butyrate for the production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.govorffa.com This metabolic preference is crucial for the high energy demands of the rapidly replicating intestinal mucosa. orffa.com

The process begins with the transport of butyrate from the intestinal lumen into the colonocytes, facilitated by transporters like MCT1 and SMCT1. frontiersin.orgnih.gov Once inside, butyrate undergoes β-oxidation within the mitochondria to form acetyl-CoA. nih.gov This molecule then enters the tricarboxylic acid (TCA) cycle, leading to the production of ATP through oxidative phosphorylation. nih.govelsevier.es This efficient energy generation is vital for numerous cellular functions, including the maintenance of the intestinal barrier and the absorption of water and electrolytes. mdpi.comorffa.com

Interestingly, there is a metabolic distinction between differentiated and undifferentiated colonocytes. nih.gov Differentiated, mature colonocytes at the surface of the intestinal lining readily use butyrate for energy. nih.gov In contrast, undifferentiated cells, such as those at the base of the intestinal crypts and cancerous colon cells, preferentially use glucose. nih.govnih.gov This metabolic difference, often referred to as the "butyrate paradox," has significant implications for cell proliferation and cancer biology. nih.govnih.gov

Regulation of Cell Proliferation and Differentiation in Intestinal Epithelium

Butyrate plays a dual role in regulating the growth and maturation of intestinal epithelial cells, a phenomenon largely attributed to its function as a histone deacetylase (HDAC) inhibitor. frontiersin.orgnih.gov By inhibiting HDAC enzymes, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and influences the expression of genes involved in cell cycle control, differentiation, and apoptosis (programmed cell death). nih.govphysiology.org

In normal, differentiated colonocytes, butyrate is rapidly metabolized for energy, preventing its accumulation and subsequent HDAC inhibition. nih.gov This allows for the normal proliferation and turnover of these cells. orffa.com However, in undifferentiated cells, including intestinal stem cells and colorectal cancer cells, which favor glucose metabolism, butyrate can accumulate intracellularly. nih.govnih.gov This accumulation leads to HDAC inhibition, which in turn can halt the cell cycle and induce apoptosis. nih.govjcancer.org

Research has shown that butyrate can suppress the proliferation of colon cancer cells by upregulating the expression of cell cycle inhibitors like p21/WAF-1. physiology.org In intestinal stem cells, butyrate's anti-proliferative effect is mediated by the transcription factor Foxo3. nih.govtandfonline.com Conversely, in some contexts, such as in the small intestine, butyrate has been observed to stimulate epithelial cell proliferation and villi development, highlighting its complex and context-dependent regulatory functions. nih.govthepigsite.com

Modulation of Intestinal Barrier Integrity and Epithelial Function in vitro

The intestinal barrier is a critical defense mechanism, and butyrate plays a significant role in maintaining its integrity and function. This is achieved through its influence on tight junctions and mucus production.

Tight Junction Assembly and Reorganization

Tight junctions are protein complexes that seal the space between adjacent epithelial cells, controlling the passage of substances from the gut lumen into the bloodstream. Butyrate has been demonstrated to enhance intestinal barrier function by promoting the assembly and proper organization of these tight junctions. nih.govnih.gov

In vitro studies using Caco-2 cell monolayers, a common model for the intestinal epithelium, have shown that butyrate treatment increases transepithelial electrical resistance (TER), a measure of barrier integrity. nih.gov This effect is not necessarily due to an increase in the expression of major tight junction proteins like occludin and claudin-1, but rather to their enhanced assembly and reorganization. nih.govfrontiersin.org This process is mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. nih.govnih.gov By activating AMPK, butyrate facilitates the proper localization and function of tight junction proteins, thereby strengthening the intestinal barrier. nih.govnih.gov

| Cell Line | Butyrate Effect | Key Proteins/Pathways Involved | Reference |

| Caco-2 | Increased TER, accelerated tight junction assembly | AMPK, Occludin, Claudin-1, ZO-1 | nih.gov |

| Caco-2 | Changed expression of claudin-2 and claudin-7 | Claudin-2, Claudin-7 | frontiersin.org |

| IPEC-J2 | Increased synthesis of claudin-3 and claudin-4 | Akt signaling pathway | frontiersin.org |

| Cdx2-IEC | Upregulation of claudin-1, ZO-1, and occludin | AMPK | frontiersin.org |

Mucus Synthesis and Epithelial Defense Enhancement

The mucus layer provides a physical and chemical barrier that protects the intestinal epithelium from pathogens and other harmful substances. physiology.org Butyrate contributes to this defense by stimulating the production of mucins, the primary glycoproteins that form the mucus layer. mdpi.comorffa.com

Influence on Ion Transport and Mineral Absorption Mechanisms

Butyrate plays a significant role in regulating the transport of ions and the absorption of minerals across the intestinal epithelium, which is essential for maintaining fluid and electrolyte balance. nih.gov It stimulates the absorption of sodium chloride (NaCl) through the coupled action of Na+/H+ and Cl-/HCO3- exchangers at the apical membrane of colonocytes. nih.govcambridge.org

Recent research has also shed light on the impact of butyrate on mineral absorption. One study demonstrated that butyrate can inhibit the absorption of magnesium (Mg2+) in Caco-2 cells. nih.gov This effect appears to be independent of its role in cellular metabolism and is thought to occur through direct intracellular inhibition of the TRPM6/7 magnesium channel. nih.gov This suggests a negative feedback mechanism where high levels of butyrate, resulting from dietary fiber fermentation, could modulate colonic magnesium absorption. nih.gov The effect of butyrate on calcium absorption is an area of ongoing research, with some studies in poultry suggesting it facilitates proper calcium absorption, which is crucial for eggshell quality. navigatornutrition.nl

| Ion/Mineral | Effect of Butyrate | Mechanism | Reference |

| Sodium (Na+) | Increased absorption | Coupled transport with butyrate (SMCT1), Na+/H+ exchange | nih.govcambridge.org |

| Chloride (Cl-) | Increased absorption | Cl-/HCO3- exchange | nih.govcambridge.org |

| Magnesium (Mg2+) | Inhibited absorption | Intracellular inhibition of TRPM6/7 channel | nih.gov |

| Calcium (Ca2+) | Facilitated absorption (in poultry) | Not fully elucidated | navigatornutrition.nl |

Molecular Mechanisms of Butyrate Action in Research Models

Histone Deacetylase (HDAC) Inhibition and Chromatin Remodeling

One of the most extensively studied mechanisms of butyrate (B1204436) is its role as a histone deacetylase (HDAC) inhibitor. pnas.orgmdpi.comyoutube.comyoutube.comnih.gov HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure that is generally associated with transcriptional repression. mdpi.commdpi.com By inhibiting HDAC activity, butyrate promotes histone hyperacetylation. nih.govresearchgate.net This modification results in a more relaxed or open chromatin state, which facilitates the access of transcription factors and RNA polymerases to DNA, thereby activating gene expression. nih.govplos.org This epigenetic modulation is a key contributor to the diverse effects of butyrate, including its influence on cell proliferation, differentiation, and apoptosis. nih.gov

| Key Finding | Research Model/Cell Type | Implication | Reference |

| Butyrate inhibits class I and II HDACs. | Murine bone marrow-derived macrophages (BMDM) | Leads to increased histone H3 acetylation and reduced production of proinflammatory mediators. | pnas.org |

| HDAC inhibition by butyrate leads to hyperacetylation of histones. | Cultured mammalian cells | Alters chromatin structure and function, affecting gene expression. | nih.gov |

| Butyrate is the most potent SCFA in inhibiting HDAC activities in vitro and in vivo. | General finding | Highlights the significance of butyrate in epigenetic regulation compared to other short-chain fatty acids. | mdpi.com |

| Increased acetylation of histone H4 at lysine 8 was observed with dietary butyrate. | European sea bass (Dicentrarchus labrax) | Demonstrates in vivo epigenetic effects of butyrate supplementation. | plos.org |

Butyrate does not inhibit all HDAC isoforms equally; it demonstrates a degree of specificity, primarily targeting class I and IIa HDACs. pnas.org Research has shown that butyrate can inhibit the PI3K/Akt pathway through the specific inhibition of HDAC3, which in turn can suppress cancer cell migration. mdpi.com Further studies have quantified the inhibitory concentration (IC50) of butyrate against specific HDAC isoforms, revealing values of 0.3 mM for HDAC1, 0.4 mM for HDAC2, and 0.3 mM for HDAC7. abcam.com Notably, the same research indicated no inhibitory activity against HDAC6 and HDAC10, underscoring its selective action. abcam.com This isoform specificity is critical as it allows for a more targeted modulation of gene expression, rather than a global, indiscriminate alteration of the epigenome.

| HDAC Isoform | Effect of Butyrate | IC50 Value | Research Context | Reference |

| HDAC1 | Inhibition | 0.3 mM | Biochemical assay | abcam.com |

| HDAC2 | Inhibition | 0.4 mM | Biochemical assay | abcam.com |

| HDAC3 | Inhibition | Not specified | Inhibition of PI3K/Akt pathway in cancer cells | mdpi.com |

| HDAC6 | No Inhibition | Not applicable | Biochemical assay | abcam.com |

| HDAC7 | Inhibition | 0.3 mM | Biochemical assay | abcam.com |

| HDAC10 | No Inhibition | Not applicable | Biochemical assay | abcam.com |

The inhibition of HDACs by butyrate leads to profound changes in global gene expression profiles, although it is estimated to affect the expression of only about 2% of mammalian genes. nih.govresearchgate.net This indicates that despite its broad mechanism of action on chromatin, the ultimate transcriptional consequences are specific. In bovine kidney epithelial cells, for instance, microarray analysis identified 450 genes that were significantly regulated by butyrate, with a majority of these genes, particularly those associated with cell cycle control, being repressed. nih.gov Conversely, a study on human and mouse cells found that while butyrate globally increased the baseline expression of over 800 cellular genes, it also strongly repressed the interferon-induced expression of 60% of interferon-stimulated genes (ISGs). asm.org This dual capability to both activate and repress gene expression highlights the complex, context-dependent role of butyrate in transcriptional regulation. nih.govasm.org

G-Protein Coupled Receptor (GPCR) Signaling Pathways

In addition to its intracellular effects as an HDAC inhibitor, butyrate also functions as an extracellular signaling molecule by activating a specific subset of G-protein coupled receptors (GPCRs). mdpi.commdpi.comresearchgate.net These receptors are located on the cell surface and, upon binding to butyrate, initiate intracellular signaling cascades that modulate various cellular functions. mdpi.com This receptor-mediated mechanism is independent of HDAC inhibition and provides an alternative pathway through which butyrate can exert its physiological effects. nih.gov

Butyrate is a known ligand for two free fatty acid receptors: FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41). nih.govresearchgate.netnih.gov These receptors are activated by short-chain fatty acids (SCFAs), including acetate (B1210297), propionate (B1217596), and butyrate. nih.govnih.gov There is, however, a degree of ligand preference among these receptors. FFAR3 shows a preference for butyrate and propionate, whereas FFAR2 is more potently activated by acetate and propionate. nih.gov The activation of these receptors by butyrate has been linked to the modulation of inflammatory responses and metabolic regulation. nih.govnih.gov Both FFAR2 and FFAR3 are expressed in various cell types, including immune cells, adipocytes, and enteroendocrine cells, allowing butyrate to influence a wide range of biological processes. nih.govmax-planck-innovation.com

Butyrate also serves as a ligand for the hydroxycarboxylic acid receptor 2, GPR109a (also known as HCAR2). nih.govnih.gov While niacin is a high-affinity ligand for this receptor, butyrate can activate it at the millimolar concentrations typically found within the colonic lumen. nih.govnih.gov The expression of GPR109a is prominent on the apical membrane of colonic epithelial cells and on various immune cells. youtube.comnih.gov Activation of GPR109a by butyrate has been shown to induce apoptosis in colon cancer cells and to suppress colonic inflammation. nih.govnih.govepa.govniacin.io This signaling pathway is distinct from the apoptosis induced by butyrate's HDAC inhibitory activity. nih.gov

Upon activation by butyrate, GPCRs like FFAR2, FFAR3, and GPR109a couple to intracellular heterotrimeric G-proteins to initiate downstream signaling. These receptors are known to couple primarily to the Gi/o and Gq families of G-proteins. nih.gov

Gi/o Pathway : Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.comaacrjournals.org This is a common pathway for all three receptors—FFAR2, FFAR3, and GPR109a. mdpi.comnih.gov The reduction in cAMP can influence a variety of downstream effectors, including Protein Kinase A (PKA), and modulate cellular processes like inflammation and cell proliferation. mdpi.comresearchgate.net

Gq Pathway : FFAR2 and FFAR3 can also couple to the Gq pathway. nih.gov Activation of Gq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC), impacting processes such as cell differentiation and apoptosis. mdpi.com

The specific downstream effects depend on the receptor activated, the G-protein subtype it couples with, and the specific cell type in which the signaling occurs.

Intracellular Calcium Homeostasis Regulation

Calcium butyrate, a salt of the short-chain fatty acid butyrate, plays a significant role in modulating intracellular calcium (Ca2+) homeostasis, a critical process for various cellular functions. Butyrate's influence on calcium signaling is multifaceted, involving the regulation of cytosolic calcium levels, the activation of store-operated calcium entry, and the interaction with calcium-dependent signaling pathways. These actions are pivotal in mediating butyrate's effects on cell fate and function.

Recent research has highlighted the importance of the gut microbial metabolite butyrate in improving the efficacy of anticancer therapy by regulating intracellular calcium homeostasis. nih.gov Studies have shown that butyrate supplementation can activate the calcium signaling pathway, leading to a disruption of intracellular calcium balance and the production of reactive oxygen species, which in turn inhibits the proliferation and metastasis of hepatocellular carcinoma. nih.gov

Modulation of Cytosolic Calcium Levels

Butyrate has been demonstrated to increase intracellular free cytosolic Ca2+ concentrations in various cell types. nih.govresearchgate.net This elevation in cytosolic calcium is a key event that can trigger downstream cellular responses. For instance, in rat anterior pituitary cells, butyrate enhances the release of growth hormone by increasing intracellular calcium levels through the activation of G-protein-coupled receptors GPR41 and GPR43. nih.govresearchgate.net

In the context of cancer cells, the modulation of cytosolic calcium is crucial for butyrate's pro-apoptotic effects. The induction of apoptosis in human colon cancer cells by sodium butyrate is dependent on an increase in intracellular Ca2+. nih.gov This process involves both the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, and the influx of extracellular Ca2+. nih.gov The chelation of intracellular or extracellular Ca2+ has been shown to block butyrate-induced apoptosis, underscoring the essential role of elevated cytosolic calcium in this process. nih.gov

The following table summarizes key findings on the modulation of cytosolic calcium levels by butyrate in different research models.

| Cell Type/Model | Effect of Butyrate | Associated Outcome |

| Rat Anterior Pituitary Cells | Enhanced intracellular free cytosolic Ca2+ nih.govresearchgate.net | Increased growth hormone synthesis and secretion nih.govresearchgate.net |

| Human Colon Cancer Cells (HCT-116) | Induces Ca2+ release from endoplasmic reticulum and extracellular Ca2+ influx nih.gov | Triggers apoptosis nih.gov |

| Hepatocellular Carcinoma (HCC) | Upregulates calcium signaling pathway, leading to dysregulation of intracellular calcium homeostasis nih.gov | Inhibition of HCC proliferation and metastasis nih.gov |

Role of Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a major mechanism for calcium influx in non-excitable cells and plays a critical role in replenishing endoplasmic reticulum (ER) Ca2+ stores and in generating sustained Ca2+ signals. researchgate.netnih.govmdpi.com Butyrate has been shown to modulate SOCE, which is integral to its cellular effects, particularly in the context of apoptosis and β-cell function.

In human colon cancer cells, sodium butyrate triggers apoptosis in a SOCE-dependent manner. nih.gov The process is initiated by Ca2+ release from the ER, which then activates the influx of extracellular Ca2+ through store-operated Ca2+ channels (SOCC). nih.gov Pharmacological blockade of SOCC or downregulation of STIM1, the ER Ca2+ sensor that activates SOCE, inhibits butyrate-induced extracellular Ca2+ influx and subsequent apoptosis. nih.gov

Furthermore, in pancreatic β-cells, sodium butyrate has been found to prevent cytokine-induced dysfunction by restoring STIM1 expression and activating SOCE. researchgate.netnih.gov This action helps to preserve basal ER Ca2+ levels, improve glucose-stimulated Ca2+ oscillations, and ultimately enhance insulin (B600854) secretion under pro-inflammatory conditions. researchgate.netnih.gov

The table below outlines the role of SOCE in the actions of butyrate.

| Cell Type/Model | Butyrate's Effect on SOCE | Consequence |

| Human Colon Cancer Cells (HCT-116) | Induces apoptosis in a SOCE-dependent manner nih.gov | Triggers colon cancer cell apoptosis nih.gov |

| Pancreatic β-cells (INS-1) and mouse islets | Restores SOCE in cytokine-treated cells researchgate.netnih.gov | Prevents β-cell dysfunction and death researchgate.netnih.gov |

Interplay with Calcium-Dependent Signaling Pathways

The elevation of intracellular Ca2+ by butyrate leads to the activation of various calcium-dependent signaling pathways, which in turn mediate its diverse physiological effects. These pathways involve a cascade of downstream target proteins that regulate processes such as cell differentiation, apoptosis, and inflammation.

One important family of calcium-dependent signaling proteins is Protein Kinase C (PKC). In colon cancer cells, pre-treatment with butyrate enhances the activation of calcium-dependent PKC upon cholinergic stimulation, leading to changes in the expression of cell adhesion molecules. mdpi.com Additionally, butyrate, in combination with other agents, can induce apoptosis in human colon adenoma cells through the differential activation of PKC and MAPK pathways. mdpi.com

The Wnt signaling pathway, which is crucial for development and tissue homeostasis, can also be influenced by calcium signaling. Butyric acid can facilitate the absorption of calcium, which in turn can activate Wnt signaling and inhibit osteoclastogenesis. nih.gov Moreover, butyrate can promote cancer cell differentiation through its effects on the PKC and Wnt pathways. mdpi.com

Kinase Signaling Pathways and Associated Protein Modulation

This compound also exerts its influence on cellular processes by modulating various kinase signaling pathways. These pathways are central to the regulation of cell metabolism, proliferation, survival, and barrier function. Key among these are the AMP-Activated Protein Kinase (AMPK) and the PI3K/Akt signaling pathways.

AMP-Activated Protein Kinase (AMPK) Activity

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a key role in regulating metabolic pathways to balance energy supply and demand. nih.gov Butyrate has been shown to activate AMPK in different cell types, leading to beneficial effects on intestinal barrier function and lipid metabolism.

In Caco-2 cell monolayers, a model for the intestinal barrier, butyrate treatment increases AMPK activity. nih.govresearchgate.net This activation of AMPK facilitates the assembly of tight junctions, which are essential for maintaining the integrity of the intestinal barrier. nih.govresearchgate.net The effect of butyrate on enhancing the intestinal barrier is abolished by a specific AMPK inhibitor, confirming the mediatory role of AMPK in this process. nih.govresearchgate.net

In the context of lipid metabolism, butyrate has been found to up-regulate the expression of phosphorylated AMPK (P-AMPK) in the adipose tissue and liver of rabbits. tandfonline.com This activation of the AMPK pathway is associated with the inhibition of lipid synthesis and the promotion of lipolysis. tandfonline.com

The following table summarizes the effects of butyrate on AMPK activity.

| Tissue/Cell Model | Effect of Butyrate on AMPK | Associated Outcome |

| Caco-2 cell monolayers | Increased AMPK activity nih.govresearchgate.net | Enhanced intestinal barrier function through tight junction assembly nih.govresearchgate.net |

| Rabbit adipose tissue and liver | Up-regulated protein expression of P-AMPK tandfonline.com | Regulation of lipid metabolism, including inhibition of lipid synthesis and promotion of lipolysis tandfonline.com |

| Butyrate-resistant colon cancer cells | Downregulation of AMPK nih.gov | Increased resistance to butyrate-induced cell growth inhibition nih.gov |

PI3K/Akt Pathway Modulation

The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates a wide range of cellular processes, including cell proliferation, growth, survival, and differentiation. nih.gov Butyrate has been shown to inhibit the PI3K/Akt signaling pathway, which contributes to its anti-cancer and anti-inflammatory effects.

In vascular smooth muscle cells, butyrate inhibits the phosphorylation-dependent activation of PI3K, PDK1, and Akt. nih.gov This inhibition leads to cell-cycle arrest and promotes cell growth in terms of size and mass rather than number. nih.gov

In the context of cancer, the inhibition of the PI3K/Akt pathway by butyrate is a key mechanism for its anti-proliferative and pro-differentiative effects. Butyrate has been shown to inhibit this pathway, in part, through the inhibition of histone deacetylase 3 (HDAC3), leading to the suppression of cancer cell migration. nih.gov Furthermore, butyrate can increase the expression of PTEN, a negative regulator of the PI3K/Akt pathway, thereby promoting the differentiation of gastric cancer cells. nih.gov

In inflammatory conditions, butyrate has been observed to reduce inflammation in a mouse model of colitis by inactivating Akt and its downstream NF-κB signaling pathways. nih.gov

The table below details the modulatory effects of butyrate on the PI3K/Akt pathway.

| Cell/Tissue Model | Effect of Butyrate on PI3K/Akt Pathway | Consequence |

| Vascular Smooth Muscle Cells | Inhibits phosphorylation-dependent activation of PI3K, PDK1, and Akt nih.gov | Cell-cycle arrest and promotion of cell growth (size and mass) nih.gov |

| Cancer Cells | Inhibits the PI3K/Akt pathway nih.gov | Inhibition of cancer cell migration and promotion of differentiation nih.gov |

| Mouse Model of Colitis | Inactivation of Akt and its downstream NF-κB signaling nih.gov | Reduction of inflammation nih.gov |

| Pancreatic β-cells | Modulation of AKT-GSK-3 signaling nih.gov | Contributes to the prevention of cytokine-induced β-cell dysfunction nih.gov |

NF-κB Pathway Regulation

This compound, through its butyrate component, has been shown in various research models to exert significant regulatory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Butyrate's anti-inflammatory properties are largely attributed to its ability to inhibit this key transcription factor, which is responsible for the expression of numerous pro-inflammatory cytokines. researchgate.net

In experimental murine colitis models, oral supplementation with butyrate has been observed to attenuate inflammation by blocking NF-κB signaling. researchgate.netelsevierpure.com This is achieved by preventing the degradation and phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.netelsevierpure.com By stabilizing IκBα, butyrate prevents the translocation of NF-κB into the nucleus, thereby inhibiting the transcription of target inflammatory genes. researchgate.net In vitro studies using various cell lines have corroborated these findings, demonstrating that butyrate treatment diminishes the DNA binding of NF-κB. researchgate.netelsevierpure.com

The mechanism of NF-κB inhibition by butyrate is also linked to its function as a histone deacetylase (HDAC) inhibitor. researchgate.netacs.org By inhibiting HDACs, butyrate can modulate the acetylation of histones and other proteins, including components of the NF-κB pathway, which can influence its activity. researchgate.netresearchgate.net For instance, in a colitis model, butyrate was found to suppress HDAC8 to blunt the NF-κB pathway. acs.org This multifaceted regulation leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. researchgate.netelsevierpure.com

| Model System | Key Findings | Observed Effects | Reference |

|---|---|---|---|

| Experimental Murine Colitis | Oral butyrate attenuated colitis. | Blocked NF-κB signaling; Attenuated IκBα phosphorylation; Reversed histone H3 acetylation. | researchgate.netelsevierpure.com |

| Bovine Macrophages | Sodium butyrate alleviated LPS-induced inflammatory responses. | Inhibited phosphorylation of IκB and p65. | researchgate.net |

| Caco-2BBe Cells (DSS-induced colitis model) | Butyrate improved intestinal epithelial barrier function. | Suppressed HDAC8 to blunt the NF-κB pathway. | acs.org |

| Human Intestinal Epithelial Cells | Butyrate inhibited TNF-α-induced complement C3 and factor B biosynthesis. | Counter-regulatory effect on TNF-α-induced NF-κB activation. | nih.gov |

MAPK Signaling Pathway Interactions

Butyrate has been demonstrated to interact with and modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like growth, differentiation, and apoptosis. plos.org The interaction of butyrate with MAPK pathways can be cell-type specific and lead to different downstream effects.

In a breast cancer cell line, the binding of butyrate to its receptors was shown to increase the phosphorylation of p38 MAPK, which is involved in apoptosis. nih.gov Similarly, in a prostate cancer cell line, the p38 MAPK pathway was induced by butyrate. nih.gov In human adipocytes, butyrate stimulated the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1/2), a key component of the MAPK pathway, in a time-dependent manner. nih.gov This activation was suggested to be mediated through G protein-coupled receptors. nih.gov

Furthermore, in C2C12 myoblasts, butyrate was found to promote proliferation by activating the ERK/MAPK pathway. rsc.orgresearchgate.net Transcriptomic analyses of these cells revealed an upregulation of the MAPK signaling pathway in response to butyrate treatment. rsc.orgresearchgate.net The proliferative effects of butyrate in this model could be suppressed by an ERK/MAPK inhibitor, confirming the pathway's involvement. rsc.orgresearchgate.net

| Cell Line/Model | MAPK Pathway Component | Effect of Butyrate | Reference |

|---|---|---|---|

| Breast Cancer Cell Line | p38 MAPK | Increased phosphorylation. | nih.gov |

| Prostate Cancer Cell Line (Du145) | p38 MAPK | Induced pathway. | nih.gov |

| Human Adipocytes | ERK1/2 | Stimulated phosphorylation. | nih.gov |

| C2C12 Myoblasts | ERK/MAPK | Activated pathway, leading to proliferation. | rsc.orgresearchgate.net |

| Colon Cancer Cells (HCT116) | pERK1/2 | Decreased phosphorylation. | nih.gov |

| Non-cancerous Colon Cell Line (NCM460) | pERK1/2 | Increased phosphorylation. | nih.gov |

ERK1/2-c-Myc Signaling Axis Inhibition

A significant molecular mechanism of butyrate's action, particularly in the context of cancer cell growth, involves the inhibition of the ERK1/2-c-Myc signaling axis. The proto-oncogene c-Myc is a downstream target of the ERK1/2 pathway and plays a critical role in cell proliferation.

In studies using human colon cancer cell lines such as HCT116, HT-29, and Caco-2, butyrate treatment led to an inhibition of the phosphorylation of ERK1/2. nih.gov This deactivation of ERK1/2 signaling subsequently resulted in a significant reduction of c-Myc protein levels. nih.gov This inhibitory effect on the ERK1/2-c-Myc pathway is considered a key mechanism for butyrate's protective action against colon cancer. nih.gov

The efficacy of butyrate in reducing c-Myc protein levels was observed to be cell-type specific. For instance, a notable decrease was seen in HT-29 and Caco-2 cells. nih.gov In ovarian carcinoma cells, sodium butyrate was also found to cause a significant decrease in the mRNA of c-Myc within 24 hours of treatment. nih.gov This downregulation was attributed to both an accelerated degradation of c-myc mRNA and an inhibition of its splicing. nih.gov

| Cell Line | Effect on ERK1/2 Phosphorylation | Effect on c-Myc Levels | Reference |

|---|---|---|---|

| HCT116 (Colon Cancer) | Inhibited | Decreased protein levels. | nih.gov |

| HT-29 (Colon Cancer) | Inhibited | Significantly decreased protein levels. | nih.gov |

| Caco-2 (Colon Cancer) | Inhibited | Significantly decreased protein levels. | nih.gov |

| HOC-7 (Ovarian Carcinoma) | Not specified | Significantly decreased mRNA levels. | nih.gov |

Protein Kinase C (PKC) Pathway Involvement

The interaction between butyrate and the Protein Kinase C (PKC) pathway is complex. While butyrate does not appear to directly mediate its effects through the PKC pathway, the activation of PKC can significantly augment butyrate-induced cellular responses, particularly differentiation. oup.comnih.gov PKC is a family of serine/threonine protein kinases involved in various signal transduction pathways that regulate cell growth and differentiation. mdpi.com

In colon cancer cell lines, the use of PKC activators, such as phorbol esters, in conjunction with butyrate, resulted in a synergistic increase in markers of differentiation, like alkaline phosphatase activity. oup.comnih.gov This suggests that while butyrate's primary mechanism is not PKC-dependent, the activation of PKC primes the cells to respond more robustly to butyrate. oup.com Conversely, pharmacological inhibition of PKC activity did not alter the effects of butyrate alone but did abrogate the augmentation induced by PKC activators. oup.comnih.gov

Some studies have shown that butyrate can influence the expression of specific PKC isoforms. For example, in an erythroleukemia cell line, butyrate was reported to increase the expression of PKC α and βII isoforms. oup.com In certain colon cancer cell lines, butyrate was observed to upregulate the expression of PKCγ. nih.gov

| Cell Line/Model | Observation | Conclusion | Reference |

|---|---|---|---|

| Colon Cancer Cell Lines | PKC activators synergistically increased butyrate-induced differentiation. | PKC activation regulates, but does not mediate, butyrate's differentiating effects. | oup.comnih.gov |

| Erythroleukemia Cell Line (K562) | Butyrate induced an increase in expression of PKC α and βII isoforms. | Butyrate can modulate the expression of specific PKC isoforms. | oup.com |

| Colon Cancer Cell Lines (HT29) | Butyrate-induced upregulation of PKCγ occurred. | Butyrate can affect the expression of PKCγ in certain cell types. | nih.gov |

Epigenetic Regulation by Butyrate

Histone Acetylation Dynamics and Transcriptional Control

The primary epigenetic function of butyrate (B1204436) is its inhibition of histone deacetylase (HDAC) activity. nih.gov HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on the N-terminal tails of histone proteins. mdpi.com By inhibiting these enzymes, butyrate causes an accumulation of acetylated histones, a state known as hyperacetylation. physiology.org, nih.gov

Histone tails are positively charged, which allows them to bind tightly to the negatively charged DNA backbone, creating a compact and transcriptionally repressed chromatin structure. d-nb.info The process of acetylation neutralizes this positive charge, weakening the interaction between histones and DNA. physiology.org This results in a more relaxed, open chromatin conformation (euchromatin), which enhances the accessibility of DNA to the transcriptional machinery, including transcription factors and RNA polymerase. d-nb.info, physiology.org This mechanism generally leads to the activation of gene expression, although butyrate can also paradoxically be associated with the repression of certain genes. physiology.org, semanticscholar.org The effects of butyrate on histone acetylation are reversible; removal of the compound allows for the return of acetylation to basal levels. semanticscholar.org

Butyrate's inhibitory action on HDACs leads to the hyperacetylation of multiple histone proteins, most notably histones H3 and H4. nih.gov Research has identified several specific lysine residues on these histones that are targeted.

Increased acetylation of Histone H3 at lysine 9 (H3K9ac) and lysine 27 (H3K27ac) are prominent modifications induced by butyrate. pnas.org, mdpi.com, nih.gov These marks are strongly associated with active gene promoters and enhancers, and their increased presence is a key mechanism behind butyrate-induced transcriptional changes. nih.gov, mdpi.com For instance, in bovine rumen epithelial cells, butyrate treatment led to a genome-wide increase in H3K27ac modification, which correlated with changes in gene expression related to cellular function and development. mdpi.com Similarly, studies in porcine liver cells showed that butyrate could counteract an increase in H3K27ac and H3K9ac enrichment at the promoters of genes involved in cholesterol biosynthesis and inflammation. nih.gov, nih.gov

Other histone sites are also affected. Butyrate has been shown to increase acetylation of histone H4 at lysine 8 (H4K8ac) and to induce hyperacetylation of histones H2A and H2B in certain cell lines. plos.org, nih.gov The table below summarizes key research findings on specific histone modifications induced by butyrate.

Table 1: Research Findings on Butyrate-Induced Histone Modifications

| Histone Modification | Cell/Tissue Type | Observed Effect | Reference |

|---|---|---|---|

| H3K27ac | Bovine Rumen Epithelial Cells | Genome-wide increase in H3K27ac modification, correlating with gene expression changes. | mdpi.com |

| H3K27ac | Porcine Liver | Butyrate diminished the enrichment of H3K27ac at genes involved in ROS and TNF-α pathways. | nih.gov |

| H3K27ac, H3K9ac | Porcine Liver | Elevated H3K27ac and H3K9ac on cholesterol biosynthesis genes were decreased by butyrate. | nih.gov |

| H3K9ac | Macrophages (BMDM) | Treatment with butyrate led to an increase in H3K9ac levels at specific gene promoters (Nos2, Il6, Il12b). | pnas.org |

| H3K9ac, H3K14ac, H3K27ac | Platycodon grandiflorus Roots | Significant increase in H3K9ac, H3K14ac, and H3K27ac levels after butyrate exposure. | mdpi.com |

| H4K8ac | European Sea Bass (Liver) | Dietary butyrate led to a twofold increase in the acetylation level of H4 at lysine 8. | plos.org |

| H3, H4, H2A, H2B | Various Vertebrate Cell Lines | Caused hyperacetylation of H3 and H4; H2A and H2B were also affected in rat IRC8 cells. | nih.gov |

The inhibitory effect of butyrate on HDACs is not limited to histone proteins. HDACs also deacetylate a wide range of non-histone proteins, and their inhibition by butyrate can therefore alter the function of these proteins through acetylation. nih.gov, tandfonline.com This includes proteins involved in crucial cellular processes such as DNA repair, cell cycle control, and gene transcription. tandfonline.com

For example, HDAC inhibitors can modulate chromatin structure through the acetylation of both histones and non-histone proteins, which in turn affects DNA repair pathways. tandfonline.com One specific target is the DNA repair protein Ku70. Butyrate treatment has been shown to increase the acetylation of Ku70, which leads to a decrease in its affinity for binding to DNA. tandfonline.com Furthermore, early studies noted that in addition to histone hyperacetylation, butyrate induces the synthesis of a specific non-histone chromosomal protein, IP25, in Friend erythroleukemic cells. nih.gov While the primary focus has often been on histones, the acetylation of non-histone proteins and transcription factors represents another critical layer of cellular regulation by butyrate. spandidos-publications.com

Modulation of DNA Methylation

Butyrate can also influence another key epigenetic mechanism: DNA methylation. This process involves the addition of a methyl group to the cytosine base of DNA, typically at CpG sites, which often leads to gene silencing. The effect of butyrate on DNA methylation appears to be complex and can vary depending on the cellular context and the specific gene. aacrjournals.org

Several studies have demonstrated that butyrate can induce DNA hypermethylation. In experiments using a normal embryonic lung fibroblast cell line and its transformed counterparts, butyrate treatment led to an increased content of 5-methylcytosine, indicating hypermethylation. aacrjournals.org, nih.gov This effect was observed in both pre-existing DNA and newly synthesized DNA, suggesting that butyrate can influence the maintenance and establishment of methylation patterns. nih.gov

Conversely, there is also evidence that butyrate can cause DNA demethylation of specific genes. frontiersin.org For instance, butyrate has been implicated in the demethylation and subsequent activation of some tumor suppressor genes. frontiersin.org This apparent contradiction highlights that butyrate does not have a uniform effect on the entire methylome. Instead, it seems to affect different genes and cell types in a tissue-specific manner, capable of both inducing and repressing gene expression through alterations in DNA methylation. aacrjournals.org This may occur through the regulation of DNA methyltransferases (DNMTs), the enzymes responsible for methylation. researchgate.net

Regulation of MicroRNA (miRNA) Expression

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a vital role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) transcripts, typically leading to their degradation or translational repression. researchgate.net Butyrate has been shown to significantly alter the expression profiles of numerous miRNAs in various cell types. usda.gov, researchgate.net This regulation of miRNA expression is another important epigenetic mechanism through which butyrate exerts its biological effects. d-nb.info

The interaction between butyrate and miRNA expression can form a complex regulatory network. Butyrate-induced histone acetylation can directly regulate the transcription of miRNA genes. usda.gov In turn, the differentially expressed miRNAs can target the mRNAs of genes involved in cellular functions and even components that modulate histone acetylation, creating an integrated feedback mechanism. usda.gov

Specific examples of butyrate's influence on miRNA expression include:

Down-regulation of miR-106b family: In human colon cancer cells, butyrate was found to decrease the expression of the miR-106b family. These miRNAs normally inhibit the translation of the p21 protein, a key regulator of cell cycle arrest. By suppressing this miRNA family, butyrate leads to increased p21 expression. plos.org

Down-regulation of miR-92a: Butyrate can inhibit the pro-proliferative miR-92a in human colon cancer cells by reducing the transcription of its host gene cluster. sciepub.com

Modulation of various miRNAs: A literature review identified several other miRNAs modulated by butyrate, including miR-34a, miR-200a-3p, miR-221, miR-222, and let-7b, which are involved in key cancer-related pathways. sciepub.com

The table below details some of the miRNAs known to be regulated by butyrate and their associated effects.

Table 2: Research Findings on Butyrate-Regulated MicroRNAs (miRNAs)

| MicroRNA | Cell/Tissue Type | Effect of Butyrate | Downstream Effect/Target | Reference |

|---|---|---|---|---|

| miR-106b family | Human Colon Cancer Cells (HCT-116) | Decreased expression | Increased translation of p21 protein, leading to cell cycle arrest. | plos.org |

| miR-92a | Human Colon Cancer Cells | Decreased expression | Inhibition of pro-proliferative pathways. | sciepub.com |

| miR-203 | Colorectal Cancer Cells | Upregulated expression | Exerts an anti-proliferation effect. | sciepub.com |

| miR-22 | Hepatic Cancer Cells | Modulated expression | Induces apoptosis through the miR-22/SIRT-1 pathway. | sciepub.com |

| miR-200c | Colorectal Cancer Cells | Enhanced expression | Inhibits cell migration by downregulating Bmi-1. | sciepub.com |

| General Profile | Bovine Cells | Differential expression of 35 miRNA transcripts | Targets important gene networks and interferes with cellular functions. | usda.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-methylcytosine |

| Butyrate / Butyric Acid |

| Calcium butyrate |

| Deoxynivalenol |

| Genistein |

| Quercetin |

| Sodium butyrate |

| Trichostatin A |

Immunological Modulation by Butyrate in Preclinical Research

Anti-inflammatory Mechanisms in vitro and in Animal Models

Butyrate (B1204436) is widely recognized for its anti-inflammatory capabilities, which are mediated through several key mechanisms. These include the regulation of inflammatory signaling pathways, modulation of immune cell gene expression, and influencing the function and differentiation of key immune cells. A primary mechanism of butyrate's action is the inhibition of histone deacetylase (HDAC), which leads to changes in chromatin structure and gene expression. news-medical.netmdpi.com This inhibition is a central process through which butyrate exerts many of its anti-inflammatory and cell-regulatory effects. frontiersin.org Additionally, butyrate can signal through G-protein coupled receptors (GPCRs), such as GPR41, GPR43, and GPR109A, to modulate immune responses. biorxiv.orgnih.gov

Modulation of Pro-inflammatory and Anti-inflammatory Cytokine and Chemokine Expression (e.g., TNF-α, IL-6, IL-12, IL-17, IFNγ, IL-10)

Butyrate has been shown to exert a powerful influence on the production of cytokines, the signaling proteins that orchestrate inflammatory responses. In numerous in vitro and animal studies, butyrate has demonstrated the ability to suppress the expression of pro-inflammatory cytokines while in some cases promoting anti-inflammatory cytokines. nih.govmdpi.com

Preclinical studies have consistently shown that butyrate can inhibit the production of key pro-inflammatory cytokines. For instance, in models of intestinal inflammation, butyrate supplementation has been associated with decreased levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). nih.govnih.govmdpi.com In lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), sodium butyrate treatment reduced the levels of TNF-α and interferon-gamma (IFN-γ). frontiersin.org Similarly, in a mouse model of colitis, sodium butyrate treatment led to a significant decrease in the expression of TNF-α and IL-6. mdpi.com Butyrate has also been found to suppress the production of IL-17, a cytokine central to the function of Th17 cells. researchgate.net

Conversely, butyrate can enhance the production of the anti-inflammatory cytokine IL-10. researchgate.netnih.gov Studies have shown that butyrate can induce IL-10 production in various T cell subsets, including Th1 and Th17 cells, which is a mechanism that helps to self-regulate inflammatory responses. nih.gov In dendritic cells, butyrate treatment has been reported to lead to a significant increase in IL-10 secretion. nih.gov

The table below summarizes the effects of butyrate on the expression of various cytokines as observed in preclinical research.

| Cytokine | Effect of Butyrate | Model System |

| TNF-α | Inhibition | Intestinal epithelial cells, Macrophages, Animal models of colitis nih.govnih.govmdpi.com |

| IL-6 | Inhibition | Macrophages, Animal models of colitis nih.govnih.govmdpi.com |

| IL-12 | Inhibition | Macrophages, Dendritic cells nih.govnih.gov |

| IL-17 | Inhibition | T cells researchgate.netwur.nl |

| IFN-γ | Inhibition | T cells wur.nlfrontiersin.org |

| IL-10 | Induction | T cells, Dendritic cells nih.govresearchgate.netnih.gov |

Impact on Macrophage Activation and Function

Macrophages are critical players in the immune response, capable of adopting different functional phenotypes, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2). Butyrate has been shown to influence the polarization and function of these crucial immune cells.

In the context of inflammation, butyrate often acts to suppress the pro-inflammatory functions of M1-like macrophages. mdpi.complymouth.ac.uk It can inhibit the production of inflammatory mediators such as nitric oxide (NO), IL-6, and IL-12 in macrophages stimulated with bacterial components like LPS. nih.gov This effect is often mediated through the inhibition of HDACs. nih.gov By down-regulating these pro-inflammatory signals, butyrate helps to maintain a state of immune tolerance in tissues like the colon, which are constantly exposed to microbial stimuli. nih.gov

Furthermore, recent research indicates that butyrate can actively promote the polarization of macrophages towards the M2 phenotype. capes.gov.br M2 macrophages are involved in the resolution of inflammation and tissue repair. Studies have shown that butyrate facilitates M2 macrophage polarization both in vitro and in vivo. capes.gov.br In a mouse model of colitis, butyrate treatment was associated with an increase in the expression of Arg1, a marker for M2 macrophages. capes.gov.br This suggests that butyrate not only dampens pro-inflammatory responses but also promotes a pro-resolving macrophage phenotype.

The table below outlines the observed effects of butyrate on macrophage functions in preclinical studies.

| Macrophage Function | Effect of Butyrate | Key Findings |

| M1 Polarization | Inhibition | Suppresses production of pro-inflammatory cytokines (IL-6, IL-12, TNF-α) and nitric oxide. nih.govplymouth.ac.uk |

| M2 Polarization | Promotion | Facilitates differentiation into anti-inflammatory M2 macrophages; increases expression of M2 markers like Arg1. capes.gov.br |

| Phagocytosis | Enhanced | Increases the capacity of macrophages to clear bacteria. nih.gov |

| Antimicrobial Activity | Enhanced | Induces a program of antimicrobial host defense, including the production of antimicrobial peptides. nih.gov |

Regulation of T-cell Differentiation and Function (e.g., Regulatory T cells, Th1, Th17)

Butyrate plays a pivotal role in shaping adaptive immunity by influencing the differentiation and function of T lymphocytes, particularly the balance between effector T cells and regulatory T cells (Tregs).

A significant body of research highlights butyrate's ability to promote the generation and function of Tregs. mdpi.commdpi.com Tregs are crucial for maintaining immune homeostasis and preventing autoimmune diseases. Butyrate induces the differentiation of naive T cells into Tregs, a process often linked to its HDAC inhibitory activity which enhances the expression of the key Treg transcription factor, Foxp3. mdpi.com

In addition to promoting Tregs, butyrate can modulate the differentiation of effector T cell lineages such as Th1 and Th17 cells. While some studies show that butyrate can promote the development of Th1 cells, which are involved in cell-mediated immunity, it concurrently upregulates the production of the anti-inflammatory cytokine IL-10 in these cells. researchgate.netnih.gov In contrast, butyrate generally inhibits the differentiation of pro-inflammatory Th17 cells, which are implicated in several autoimmune and inflammatory conditions. researchgate.netmdpi.com This differential regulation of T cell subsets underscores butyrate's role in steering the immune response towards a more regulated and less inflammatory state.

The table below summarizes the influence of butyrate on different T-cell subsets based on preclinical findings.

| T-cell Subset | Effect of Butyrate | Mechanism of Action |

| Regulatory T cells (Tregs) | Promotes differentiation and function | HDAC inhibition leading to increased Foxp3 expression. mdpi.comconsensus.app |

| Th1 cells | Promotes development but also IL-10 production | Promotes IFN-γ and T-bet expression while also upregulating IL-10. researchgate.netnih.gov |

| Th17 cells | Inhibits differentiation | Suppresses the expression of key Th17 transcription factors and cytokines like IL-17. researchgate.netmdpi.com |

Enhancement of Host Defense Mechanisms

Beyond its anti-inflammatory effects, butyrate also contributes to strengthening the host's ability to combat infections. This is achieved through the induction of antimicrobial peptides and by modulating the movement of immune cells.

Antimicrobial Peptide Production (e.g., LL-37)

Antimicrobial peptides (AMPs) are a critical component of the innate immune system, providing a first line of defense against a broad range of pathogens. Butyrate has been identified as a potent inducer of AMPs, particularly the human cathelicidin (B612621) LL-37 and its avian equivalent. akjournals.complos.orgplos.org

In vitro studies using colorectal epithelial cells have shown that butyrate can induce the expression of the gene for LL-37. akjournals.comnih.gov This induction is thought to be mediated through the activation of signaling pathways such as the MEK-ERK pathway. akjournals.com The ability of butyrate to stimulate AMP production is not limited to epithelial cells; it has also been observed in immune cells like macrophages and monocytes. plos.org In animal models, dietary supplementation with butyrate has been shown to increase the expression of AMP genes in the intestinal tract, leading to enhanced resistance against bacterial infections like Salmonella enteritidis. plos.org

Immune Cell Migration and Adhesion Modulation

The migration of immune cells to sites of inflammation is a tightly regulated process involving adhesion molecules and chemokines. Butyrate can influence this process, thereby controlling the influx of inflammatory cells into tissues.

Butyrate in Mechanistic Studies of Cellular Fate

Cell Cycle Arrest Mechanisms (e.g., G1 phase)

Butyrate (B1204436) is a well-documented inducer of cell cycle arrest, primarily in the G0/G1 phase, in a variety of tumor cell lines, including those from the colon, liver, and bladder. nih.gov This arrest is a key mechanism behind its anti-proliferative effects. nih.govresearchgate.net The halt in cell cycle progression is often dose-dependent and can be a precursor to apoptosis. nih.gov

The molecular underpinnings of butyrate-induced cell cycle arrest are multifaceted. A primary mechanism is the inhibition of histone deacetylases (HDACs). cambridge.orgfrontiersin.org This inhibition leads to the hyperacetylation of histones, which alters chromatin structure and allows for the transcription of several genes involved in cell cycle control. cambridge.org One of the most critical of these is the p21 gene (also known as p21WAF1/CIP1). cambridge.orgnih.gov The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. cambridge.orgspandidos-publications.com By binding to and inhibiting CDK/cyclin complexes, p21 effectively blocks the cell from progressing through the G1 phase. nih.govcambridge.org Studies have shown that butyrate induces p21 expression at both the mRNA and protein levels. cambridge.orgnih.gov

Furthermore, butyrate's influence extends to other cell cycle regulatory proteins. It has been shown to downregulate the expression of cyclin D1, cyclin D3, and CDK4, all of which are crucial for the G1/S transition. nih.govresearchgate.net Concurrently, it can upregulate the expression of p27, another CDK inhibitor. spandidos-publications.com The combined effect of upregulating inhibitors like p21 and p27 while downregulating promoters like cyclins and CDKs results in a firm brake on cell cycle progression. nih.govcambridge.orgspandidos-publications.com Research has confirmed that in bovine rumen epithelial cells, butyrate treatment leads to G0/G1 phase arrest by downregulating cyclin D1 and CDK4 mRNA levels. researchgate.net

Induction of Apoptosis in Select Cell Lines (e.g., HT29, SW620, HCT116)

Butyrate is a known inducer of apoptosis in a range of cancer cell lines, including the colorectal adenocarcinoma cell lines HT29, SW620, and HCT116. tandfonline.comnih.govnih.govjcancer.org This programmed cell death is a critical component of its anti-cancer activity. frontiersin.orgtandfonline.com The sensitivity to butyrate-induced apoptosis can vary between cell lines; for instance, HCT-116 cells have been shown to be more sensitive to butyrate-induced apoptosis than HT-29 cells. researchgate.net

The apoptotic process initiated by butyrate involves complex signaling cascades that can be broadly categorized into caspase-dependent pathways and engagement of the mitochondrial pathway.

Caspase-Dependent Pathways (e.g., Caspase-3/7)

A central mechanism in butyrate-induced apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. nih.govtandfonline.com Butyrate treatment has been shown to lead to the activation of key executioner caspases, such as caspase-3 and caspase-7. nih.gov The activation of these caspases is a downstream event that follows the initiation of apoptotic signaling. nih.gov In murine colonic epithelial cells, exposure to sodium butyrate triggered the activation of caspase-3/7, leading to apoptotic cell death. nih.gov Similarly, in human hepatoma cells, butyrate induced the activation of caspase-3. nih.gov The activity of these caspases is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. tandfonline.com

Mitochondrial Pathway Engagement (e.g., Cytochrome C release)

The mitochondrial or intrinsic pathway of apoptosis is significantly engaged during butyrate-induced cell death. nih.govpnas.org A key event in this pathway is the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. nih.govpnas.orgiiarjournals.org Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspase-9, which in turn activates executioner caspases like caspase-3. nih.govpnas.org

Studies have demonstrated that butyrate treatment of human hepatoma cells and colorectal cancer cells leads to the release of cytochrome c from the mitochondria. nih.goviiarjournals.org This release is often accompanied by changes in the expression of Bcl-2 family proteins, which are key regulators of mitochondrial integrity. nih.goviiarjournals.org For example, butyrate can lead to a decrease in the anti-apoptotic protein Bcl-xL and an increase in the pro-apoptotic protein Bak. nih.goviiarjournals.org The interplay of these proteins at the mitochondrial membrane is a critical determinant of cell fate in response to butyrate. iiarjournals.org

Selective Effects on Normal versus Transformed Cells

A remarkable feature of butyrate is its differential effect on normal versus transformed (cancerous) cells. researchgate.netnih.govresearchgate.net While butyrate inhibits the growth of and induces apoptosis in a wide range of cancer cell lines, it has a trophic, or growth-promoting, effect on normal colonocytes. nih.govaacrjournals.org This paradoxical effect is of significant interest in the context of cancer therapy, as it suggests a potential for selectively targeting cancer cells while sparing healthy ones. researchgate.net

In normal cells, butyrate is a primary energy source, particularly for colonocytes. nih.govaacrjournals.org However, in transformed cells, it acts as a potent inhibitor of cell proliferation and an inducer of apoptosis. nih.govaacrjournals.org For example, in studies comparing normal embryonic lung fibroblasts (WI-38) with their transformed counterparts, butyrate significantly inhibited DNA synthesis in the normal cells at concentrations that had no such effect on the transformed cells. researchgate.net Conversely, other research highlights that butyrate induces cell cycle arrest and apoptosis in cancer cells without affecting normal cells. mdpi.com This selectivity is attributed to differences in how normal and transformed cells metabolize and respond to butyrate. tandfonline.com

Interaction with Anti-proliferative Genes and Proteins (e.g., p21, p53)

Butyrate's anti-proliferative effects are intricately linked to its ability to modulate the expression and activity of key tumor suppressor genes and proteins, most notably p21 and p53.